molecular formula C14H12N2OS B1334482 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine CAS No. 195824-61-4

4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine

Cat. No.: B1334482
CAS No.: 195824-61-4
M. Wt: 256.32 g/mol
InChI Key: MFFKQMIPBHGUKM-UHFFFAOYSA-N
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Description

4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring attached to a naphthalene moiety, which is further substituted with a methoxy group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Scientific Research Applications

4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions. This reaction leads to the formation of the thiazole ring via cyclization.

    Attachment of the Naphthalene Moiety: The naphthalene moiety, substituted with a methoxy group, can be introduced through a coupling reaction. This can be achieved by reacting the thiazole derivative with a naphthalene derivative under suitable conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific substituents on the naphthalene or thiazole rings are replaced by other groups. This can be achieved using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene or thiazole rings.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Methoxy-2-naphthyl)butan-2-one: A related compound with a similar naphthalene moiety but different functional groups.

    2-(6-Methoxy-2-naphthyl)propionamide: Another compound with a naphthalene moiety and different substituents.

Uniqueness

4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine is unique due to the presence of both a thiazole ring and a methoxy-substituted naphthalene moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(6-methoxynaphthalen-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-17-12-5-4-9-6-11(3-2-10(9)7-12)13-8-18-14(15)16-13/h2-8H,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFKQMIPBHGUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398118
Record name 2-Thiazolamine, 4-(6-methoxy-2-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195824-61-4
Record name 2-Thiazolamine, 4-(6-methoxy-2-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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